molecular formula C15H15NO3S B11702877 4-methyl-N-[(phenylsulfonyl)methyl]benzamide

4-methyl-N-[(phenylsulfonyl)methyl]benzamide

Katalognummer: B11702877
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: WIBUNABTHCKVCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE typically involves the reaction of benzenesulfonyl chloride with 4-methylbenzamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Benzenesulfonyl chloride} + \text{4-methylbenzamide} \rightarrow \text{N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE} ]

Industrial Production Methods

In industrial settings, the production of N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE may involve large-scale synthesis using automated reactors. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells . The inhibition of this enzyme can disrupt cellular processes and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.

    4-Methylbenzenesulfonamide: Contains a methyl group on the benzene ring, similar to N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE.

    N-[(BENZENESULFONYL)METHYL]-BENZAMIDE: Lacks the methyl group on the benzene ring.

Uniqueness

N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE is unique due to the presence of both the benzenesulfonyl and 4-methylbenzamide groups. This combination of functional groups imparts specific chemical and biological properties that are not observed in simpler analogs.

Eigenschaften

Molekularformel

C15H15NO3S

Molekulargewicht

289.4 g/mol

IUPAC-Name

N-(benzenesulfonylmethyl)-4-methylbenzamide

InChI

InChI=1S/C15H15NO3S/c1-12-7-9-13(10-8-12)15(17)16-11-20(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17)

InChI-Schlüssel

WIBUNABTHCKVCX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NCS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.